![molecular formula C13H10N2O B7588034 (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7588034.png)
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as STF-62247 and has a molecular formula of C18H15N2O.
Scientific Research Applications
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile has been studied for its potential applications in various scientific fields. One of the main applications of this compound is in cancer research. It has been found to inhibit the activity of the oncoprotein MYC, which is overexpressed in many types of cancer. This inhibition leads to the suppression of cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the inhibition of MYC activity. MYC is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of MYC is commonly found in many types of cancer, and it is associated with poor prognosis. (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile binds to MYC and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile can inhibit tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile in lab experiments is its specificity for MYC inhibition. This compound does not affect the activity of other transcription factors, making it a useful tool for studying the role of MYC in cancer. One of the limitations of using (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile is its low solubility in aqueous solutions. This can make it difficult to administer to cells or animals in lab experiments.
Future Directions
There are several future directions for research on (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile. One direction is to study its potential applications in combination with other cancer therapies. Another direction is to investigate its effects on MYC-driven cancers in vivo. Additionally, further research is needed to improve the solubility and bioavailability of this compound for use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis method of (Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile involves the reaction of 2-acetylpyridine with furfural in the presence of ammonium acetate and acetic acid. This method was first reported by researchers at the University of Oxford in 2011. The yield of this method is around 50%, and the purity of the compound can be improved by recrystallization.
properties
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-5-6-12(16-10)8-11(9-14)13-4-2-3-7-15-13/h2-8H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXKGEOUCNMUOH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-methylfuran-2-yl)-2-pyridin-2-ylprop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.